CYP3A4 Inhibition: An Off‑Target Liability Profile Absent in the Des‑Amino Core Scaffold
The target compound inhibits recombinant human CYP3A4 with an IC₅₀ of 90 nM in a time‑dependent assay using midazolam as a probe substrate [1]. No comparable CYP3A4 inhibitory activity has been reported for the des‑amino analog 5‑(3‑methoxyphenyl)‑5‑methylimidazolidine‑2,4‑dione (CAS 957042‑21‑6) [2]. This striking functional divergence indicates that the 3‑amino group is a critical determinant of CYP3A4 engagement, differentiating the compound from the broader hydantoin class.
| Evidence Dimension | CYP3A4 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 90 nM (recombinant human CYP3A4, midazolam substrate, 30 min pre‑incubation with NADPH) |
| Comparator Or Baseline | Des‑amino analog (5‑(3‑methoxyphenyl)‑5‑methylimidazolidine‑2,4‑dione): no CYP3A4 inhibition data available in the public domain |
| Quantified Difference | Qualitative divergence; CYP3A4 inhibition is introduced by the 3‑amino substituent |
| Conditions | Time‑dependent inhibition assay; recombinant human CYP3A4; midazolam as substrate; 30 min pre‑incubation in presence of NADPH‑generating system |
Why This Matters
The presence of CYP3A4 inhibitory activity influences compound selection for in vitro ADME panels and alerts procurement scientists to a potential drug‑drug interaction risk that is absent from the des‑amino analog, thereby preventing selection of an inappropriate surrogate.
- [1] BindingDB. Entry BDBM50584760: 3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione. IC₅₀ for CYP3A4. Accessed via BindingDB. View Source
- [2] PubChem. Compound Summary for CID 3939497: 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione. Biological annotations indicate absence of CYP3A4 inhibition data. View Source
